(R)-albendazole S-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

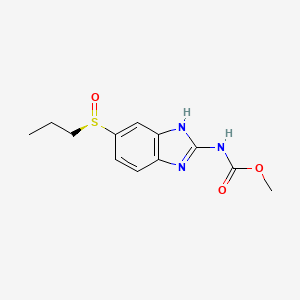

(R)-albendazole S-oxide is an albendazole S-oxide. It is an enantiomer of a (S)-albendazole S-oxide.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Mechanism of Action

(R)-albendazole S-oxide is primarily recognized for its efficacy against a range of helminths, including Taenia solium and Echinococcus multilocularis. The compound acts by inhibiting the polymerization of tubulin, leading to impaired cellular function in parasites. This mechanism results in reduced glucose uptake and ultimately leads to parasite death .

In Vitro Studies

Research has demonstrated that this compound shows superior activity compared to its enantiomer (S)-albendazole S-oxide. For instance, studies indicated that this compound possesses greater efficacy in suppressing alkaline phosphatase secretion from T. solium cysts, suggesting enhanced therapeutic potential .

Clinical Applications in Humans

Treatment of Strongyloidiasis

A case study highlighted the use of this compound in treating disseminated strongyloidiasis, where elevated plasma concentrations were observed during treatment. Despite high levels of the drug, treatment outcomes were poor due to the severity of the infection and potential drug interactions with other medications . This underscores the importance of understanding pharmacokinetics in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly metabolized and has a longer half-life than its parent compound. Studies in goats and sheep have demonstrated that higher doses lead to increased plasma concentrations, which may enhance therapeutic efficacy against target parasites .

Veterinary Medicine

Use in Livestock

this compound is extensively used in veterinary medicine for treating parasitic infections in ruminants. Its formulation for subcutaneous administration has proven effective, with studies showing significant differences in plasma disposition compared to albendazole itself . The increased solubility and bioavailability of this compound make it a preferred choice for treating livestock.

| Species | Administration Route | Dose (mg/kg) | Plasma Concentration (ng/mL) |

|---|---|---|---|

| Goats | Subcutaneous | 5 | 277.9 (after treatment) |

| Sheep | Intravenous | 5 | Higher than goats at similar doses |

Research Insights

In Vitro Efficacy Against Metacestodes

Recent studies have explored the efficacy of this compound against Echinococcus multilocularis metacestodes using advanced methodologies like high-performance liquid chromatography (HPLC) and transmission electron microscopy (TEM). These studies confirmed its parasitocidal effects, providing a basis for further research into its potential applications in human echinococcosis treatment .

Comparative Studies

Comparative pharmacokinetic studies have shown that this compound can achieve higher plasma concentrations than its racemic form when administered at similar doses. This finding suggests that optimizing dosing regimens could enhance therapeutic outcomes against resistant strains of parasites .

Eigenschaften

CAS-Nummer |

1610590-71-0 |

|---|---|

Molekularformel |

C12H15N3O3S |

Molekulargewicht |

281.33 g/mol |

IUPAC-Name |

methyl N-[6-[(R)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m1/s1 |

InChI-Schlüssel |

VXTGHWHFYNYFFV-LJQANCHMSA-N |

SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Isomerische SMILES |

CCC[S@@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Kanonische SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.